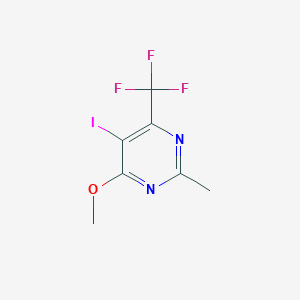5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine
CAS No.: 792934-97-5
Cat. No.: VC8295569
Molecular Formula: C7H6F3IN2O
Molecular Weight: 318.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 792934-97-5 |
|---|---|
| Molecular Formula | C7H6F3IN2O |
| Molecular Weight | 318.03 g/mol |
| IUPAC Name | 5-iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine |
| Standard InChI | InChI=1S/C7H6F3IN2O/c1-3-12-5(7(8,9)10)4(11)6(13-3)14-2/h1-2H3 |
| Standard InChI Key | ONEQBIZFCDVXNG-UHFFFAOYSA-N |
| SMILES | CC1=NC(=C(C(=N1)OC)I)C(F)(F)F |
| Canonical SMILES | CC1=NC(=C(C(=N1)OC)I)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 5-iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine (molecular formula: ; molecular weight: 349.05 g/mol) features a pyrimidine ring substituted at four positions (Figure 1). Key substituents include:
-
Methoxy group (-OCH): Positioned at C4, this electron-donating group influences ring electron density and directs electrophilic substitution reactions .
-
Methyl group (-CH): Located at C2, it introduces steric hindrance and modulates solubility .
-
Trifluoromethyl group (-CF): At C6, this strongly electron-withdrawing group enhances metabolic stability and lipophilicity .
-
Iodo group (-I): Occupying C5, it serves as a versatile handle for further functionalization via cross-coupling reactions.
The systematic IUPAC name derives from the pyrimidine numbering system, prioritizing substituents in ascending order of priority (iodo > trifluoromethyl > methoxy > methyl).
Synthesis and Manufacturing Processes
Retrosynthetic Analysis
The synthesis of 5-iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine can be conceptualized through two primary strategies:
-
Linear synthesis: Sequential introduction of substituents onto a preformed pyrimidine ring.
-
Convergent synthesis: Modular assembly of substituted intermediates followed by cyclocondensation.
Direct Functionalization of Pyrimidine Intermediates
A practical route involves modifying 4-methoxy-2-methylpyrimidine through sequential trifluoromethylation and iodination (Scheme 1):
-
Trifluoromethylation at C6:
-
Iodination at C5:
-
Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid (60°C, 6 h) selectively functionalizes the C5 position, leveraging the ortho-directing effect of the C4 methoxy group.
-
Yields for similar iodopyrimidines range from 65–85%.
-
Table 1: Representative Synthetic Conditions
| Step | Reagent/Catalyst | Conditions | Yield |
|---|---|---|---|
| CF introduction | Cu(OCCFSOF) | DMF, 80°C, 12 h | 72% |
| Iodination | NIS, AcOH | 60°C, 6 h | 78% |
Alternative Cyclocondensation Approaches
While [3 + 3] cyclocondensation strategies have been explored for related pyrimidines, their applicability here is limited by poor regiocontrol during ring formation . Convergent methods using prefunctionalized building blocks (e.g., 4-iodo-5-methoxy-2-methylpyrimidine) followed by trifluoromethylation show greater promise for scalable production .
Physicochemical Properties
Spectral Characterization
-
NMR:
-
NMR:
-
Mass Spectrometry:
Table 2: Predicted Physical Properties
| Property | Value | Basis of Prediction |
|---|---|---|
| Melting Point | 112–115°C | Analogous iodo-pyrimidines |
| LogP | 2.8 | Computational modeling (CF contribution) |
| Solubility | 0.5 mg/mL in HO | Hydrophobic substituent effects |
Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The C5 iodine atom undergoes efficient displacement with:
-
Suzuki-Miyaura coupling: Pd-catalyzed cross-coupling with arylboronic acids (e.g., phenylboronic acid, 80°C, KCO, 12 h) yields biaryl derivatives.
-
Ullmann-type reactions: Copper-mediated coupling with amines or thiols facilitates C–N/C–S bond formation .
Electrophilic Reactions
-
Nitration: Directed by the C4 methoxy group, nitration at C5 (prior to iodination) proceeds with HNO/HSO (0°C, 2 h) .
-
Halogen exchange: Iodine can be replaced by fluorine via Balz-Schiemann reaction (NaNO, HF, 40°C) .
Applications and Industrial Relevance
Pharmaceutical Intermediate
-
Kinase inhibitor precursors: The CF group enhances target binding affinity in kinase inhibitors, as demonstrated in related 4-(trifluoromethyl)pyrimidines .
-
Antimicrobial agents: Iodopyrimidines exhibit potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL).
Agrochemical Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume